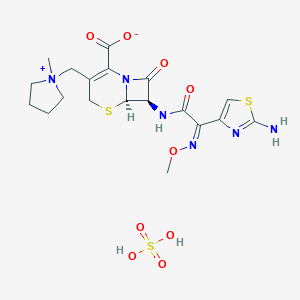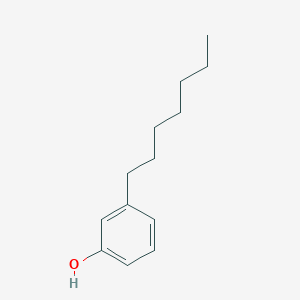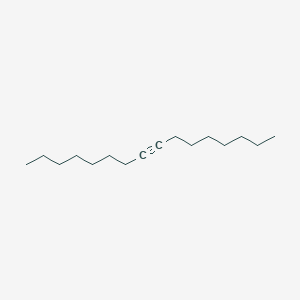
Cefepime sulfate
Übersicht
Beschreibung
Cefepime sulfate is a fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics. This compound is commonly used in the treatment of severe infections such as pneumonia, urinary tract infections, and skin infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefepime sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the cephem nucleus, followed by the introduction of various functional groups to enhance its antibacterial activity. The key steps include:
Formation of the cephem nucleus: This involves the cyclization of a β-lactam ring with a thiazolidine ring.
Introduction of the methoxyimino group: This step enhances the stability of the compound against β-lactamases.
Addition of the aminothiazolyl group: This group increases the compound’s spectrum of activity against Gram-negative bacteria.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cefepime sulfate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyimino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminothiazolyl group
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions
Major Products
Hydrolysis: Produces inactive metabolites.
Oxidation: Leads to the formation of oxidized derivatives.
Substitution: Results in modified cephalosporin derivatives with potentially altered antibacterial activity
Wissenschaftliche Forschungsanwendungen
Cefepime sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactamase inhibition and resistance mechanisms.
Biology: Employed in microbiological studies to investigate bacterial susceptibility and resistance patterns.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating various infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .
Wirkmechanismus
Cefepime sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefepime sulfate is unique among cephalosporins due to its broad spectrum of activity and stability against β-lactamases. Similar compounds include:
Ceftriaxone: A third-generation cephalosporin with a narrower spectrum of activity.
Ceftazidime: Another third-generation cephalosporin, primarily used for Pseudomonas infections.
Cefotaxime: A third-generation cephalosporin with good activity against Gram-negative bacteria but less stable against β-lactamases .
This compound’s enhanced stability and broader spectrum make it a valuable option for treating severe and resistant infections.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAHWHSZYCYEI-LSGRDSQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-78-2 | |
| Record name | Cefepime sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFEPIME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B9856.png)



![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)




